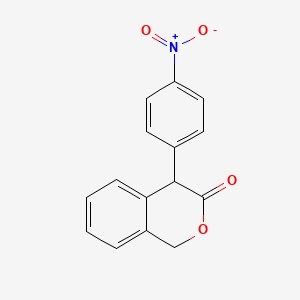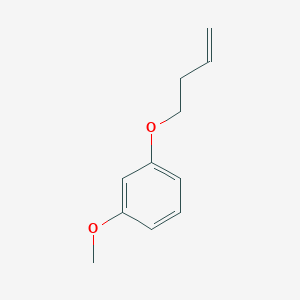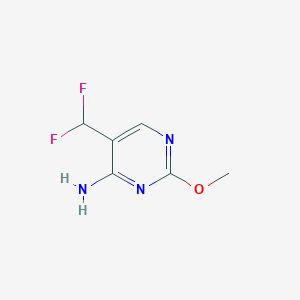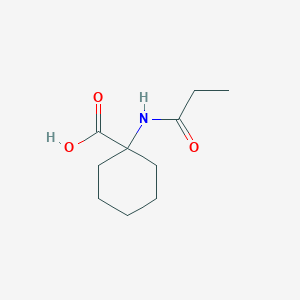
4-(4-Nitrophenyl)-isochroman-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Nitrophenyl)-isochroman-3-one is a chemical compound that belongs to the class of isochromanones It features a nitrophenyl group attached to the isochromanone core, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-isochroman-3-one typically involves the nitration of isochromanone derivatives. One common method is the nitration of isochroman-3-one using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Nitrophenyl)-isochroman-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The isochromanone core can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or ethanol, catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Reduction: 4-(4-Aminophenyl)-isochroman-3-one.
Substitution: Various substituted isochromanones depending on the nucleophile used.
Oxidation: Isochromanone carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Nitrophenyl)-isochroman-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(4-Nitrophenyl)-isochroman-3-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which may interact with biological macromolecules, such as proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl isocyanate: Used in the synthesis of pharmaceutical intermediates.
4-Nitrophenyl acetate: Employed in enzyme assays and as a substrate for esterase and lipase activity.
4-Nitrophenyl formate: Utilized as a reagent for the selective formylation of amino groups.
Uniqueness
4-(4-Nitrophenyl)-isochroman-3-one is unique due to its isochromanone core, which imparts distinct chemical reactivity and potential biological activities. Its combination of a nitrophenyl group with the isochromanone structure makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H11NO4 |
|---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
4-(4-nitrophenyl)-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C15H11NO4/c17-15-14(10-5-7-12(8-6-10)16(18)19)13-4-2-1-3-11(13)9-20-15/h1-8,14H,9H2 |
InChI-Schlüssel |
POFMMDOTNPDBIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(C(=O)O1)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one](/img/structure/B12066069.png)











